Allylamine
Overview
Description
Allylamine is an organic compound with the chemical formula C3H7N. It is a colorless liquid and the simplest stable unsaturated amine. This compound is known for its sharp, ammonia-like odor and is highly soluble in water. This compound is used in various industrial and pharmaceutical applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Allylamine, a synthetic antifungal agent, primarily targets the fungal enzyme squalene monooxygenase . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
This compound interacts with its target by inhibiting the activity of squalene monooxygenase . This inhibition prevents the conversion of squalene to lanosterol, leading to an accumulation of squalene and a depletion of ergosterol in the fungal cell membrane . Ergosterol is an essential component of the fungal cell membrane, and its depletion weakens the cell wall of fungal cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene monooxygenase, this compound disrupts the synthesis of ergosterol, leading to an accumulation of squalene . This disruption affects the integrity of the fungal cell membrane, impairing its function and leading to cell death .
Pharmacokinetics
This compound, being highly lipophilic, tends to accumulate in skin, nails, and fatty tissues . It has a long terminal elimination half-life, which contributes to its duration of action . The clearance of a single 250mg oral dose of Terbinafine, an this compound antifungal, is 76L/h or 1.11L/h/kg .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a weakening of the fungal cell wall, causing the fungal cells to become more susceptible to external stress and eventually leading to cell death . This results in the effective treatment of fungal infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a lachrymator and skin irritant, and its oral LD50 is 106 mg/kg for rats . Furthermore, it is highly flammable, with a flash point below 0°F, and forms explosive mixtures with air over a wide range . Therefore, careful handling and storage are necessary to ensure its stability and safety .
Biochemical Analysis
Biochemical Properties
Allylamine acts by inhibiting fungal ergosterol biosynthesis specifically at the point of squalene epoxidation . This makes allylamines functionally and chemically distinct from other major classes of antifungal agents .
Cellular Effects
The primary fungicidal action of this compound against many fungi is one of its key characteristics . It has high efficacy against dermatophytes . The biochemical properties of this compound provide a physiological and enzymatic basis for its biological and clinical activity .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, a major component of the fungal cell membrane . This inhibition disrupts the synthesis of ergosterol, leading to a deficiency in the fungal cell membrane and ultimately cell death .
Temporal Effects in Laboratory Settings
The effects of this compound have been extensively studied in both fungal and mammalian systems
Metabolic Pathways
This compound interferes with the metabolic pathway of ergosterol synthesis in fungi by inhibiting the enzyme squalene epoxidase . This enzyme is crucial in the conversion of squalene to 2,3-oxidosqualene, a key step in the biosynthesis of ergosterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylamine can be synthesized through several methods:
Allyl Chloride and Ammonia: One common method involves treating allyl chloride with ammonia, followed by distillation.
Allyl Chloride and Hexamine: Another method uses the reaction of allyl chloride with hexamine.
Hydrolysis of Allyl Isothiocyanate: Pure samples of this compound can be prepared by hydrolyzing allyl isothiocyanate with dilute sulfuric or hydrochloric acid.
Industrial Production Methods: In industrial settings, this compound is typically produced by the reaction of allyl chloride with ammonia, followed by distillation to purify the product .
Chemical Reactions Analysis
Allylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form allyl alcohol and other oxidation products.
Polymerization: It can be polymerized to form homopolymers and copolymers, which are useful in reverse osmosis membranes.
Substitution Reactions: this compound can participate in substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or iridium catalysts are often used in substitution and polymerization reactions.
Major Products:
Polythis compound: A polymer used in biomedical applications and reverse osmosis membranes.
Functionalized Allylamines: These include pharmaceutical compounds like flunarizine and naftifine.
Scientific Research Applications
Allylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.
Medicine: this compound-based drugs, such as terbinafine and naftifine, are used as antifungal agents.
Industry: Used as a chemical solvent and in the production of dyes, resins, and other industrial chemicals.
Comparison with Similar Compounds
- Naftifine
- Terbinafine
- Butenafine
Properties
IUPAC Name |
prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJKKWFAADXIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N, Array | |
Record name | ALLYLAMINE | |
Source | CAMEO Chemicals | |
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Record name | ALLYLAMINE | |
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Related CAS |
30551-89-4 | |
Record name | Poly(allylamine) | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8024440 | |
Record name | Allylamine | |
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Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | ALLYLAMINE | |
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Record name | 2-Propen-1-amine | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Boiling Point |
131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Flash Point |
-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Solubility |
Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Density |
0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Vapor Pressure |
242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |
Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Mechanism of Action |
Aortic smooth muscle cells (SMC) modulate from a contractile to a proliferative phenotype upon subchronic exposure to allylamine. The present studies were designed to determine if this phenotypic modulation is associated with alterations in the metabolism of membrane phosphoinositides. (32)P incorporation into phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP2), and phosphatidic acid (PA) was lower by 31, 35, and 22%, respectively, in SMC from allylamine-treated animals relative to controls. In contrast, incorporation of (3)H-myoinositol into inositol phosphates did not differ in allylamine cells relative to control cells. Exposure to dibutyryl (db) cAMP (0.2 mM) and theophylline (0.1 mM) reduced (32)P incorporation into PIP and PIP2 in SMC from both experimental groups. Under these conditions, a decrease in (3)H-myoinositol incorporation into inositol 1-phosphate was only observed in allylamine cells. The effects of db cAMP and theophylline in allylamine and control SMC correlated with a marked decrease in cellular proliferation. These results suggest that alterations in phosphoinositide synthesis and/or degradation contribute to the enhanced proliferation of SMC induced by allylamine. To further examine this concept, the effects of agents which modulate protein kinase C (PKC) activity were evaluated. Sphingosine (125-500 ng/mL), a PKC inhibitor, decreased SMC proliferation in allylamine, but not control cells. 12-O-Tetradecanoylphorbol-13-acetate (1-100 ng/mL), a PKC agonist, stimulated proliferation in control cells, but inhibited proliferation in cells from allylamine-treated animals. /The authors/ conclude that allylamine-induced phenotypic modulation of SMC is associated with alterations in phosphoinositide metabolism., Absorption spectra showed that allylamine formed a complex with pyridoxal phosphate in soln at ph 5.2, 7.4 and 8.0. At 1x10-2 M, allylamine inhibited activity of serum glutamic-oxalacetic transaminase by 22.5%, and at 1x10-4 M it inhibited serum glutamic-pyruvic transaminase by 13.2%. It inhibited activity of serum enzymes in vitro at same concn as isonicotinic acid hydrazide. IV injection of 60 mg/kg into rats decreased activities of hepatic glutamic-oxalacetic transaminase and glutamic-pyruvic transaminase by about 50%, when these levels were determined about 5 min after injection. | |
Record name | Allylamine | |
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Color/Form |
Colorless to light yellow liquid | |
CAS No. |
107-11-9 | |
Record name | ALLYLAMINE | |
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Record name | Allyl Amine | |
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Record name | ALLYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G762T011 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-126 °F (NTP, 1992), -88.2 °C, -88 °C | |
Record name | ALLYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.